molecular formula C10H7BrClNO B15306557 6-Bromo-2-chloro-8-methoxyquinoline

6-Bromo-2-chloro-8-methoxyquinoline

Cat. No.: B15306557
M. Wt: 272.52 g/mol
InChI Key: HLIIEXHUEOKGOY-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-methoxyquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-8-methoxyquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 8-methoxyquinoline followed by chlorination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

6-Bromo-2-chloro-8-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-8-methoxyquinoline
  • 6-Bromo-4-methoxyquinoline
  • 2-Chloro-6-methoxyquinoline

Uniqueness

6-Bromo-2-chloro-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with a methoxy group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

6-bromo-2-chloro-8-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-8-5-7(11)4-6-2-3-9(12)13-10(6)8/h2-5H,1H3

InChI Key

HLIIEXHUEOKGOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=CC(=N2)Cl

Origin of Product

United States

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